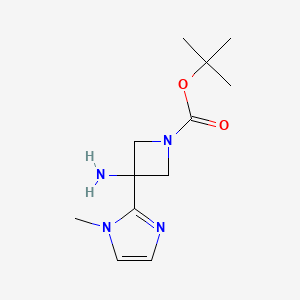

tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate

Description

tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with an amino group and a 1-methylimidazole moiety. The tert-butyl carbamate group serves as a protective group for the amine, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 3-amino-3-(1-methylimidazol-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)16-7-12(13,8-16)9-14-5-6-15(9)4/h5-6H,7-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNYOXMOJBMBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=NC=CN2C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of Azetidine Derivatives

Patent CN111362852A details the synthesis of 1-tert-butyloxycarbonyl-3-azetidinone via hydrolysis of 3,3-dimethoxyazetidine precursors. This approach achieves an 85.4% yield by reacting 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine with aqueous citric acid in ethyl acetate (Example 5). The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions, a method adaptable to azetidine amines.

Boc Protection During Ring Formation

In a related approach, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate is synthesized by treating 3-(aminomethyl)azetidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by hydrochloride salt formation in ethanol/water (yield: 81.9%). This method highlights the compatibility of Boc protection with azetidine amines, even in the presence of reactive side chains.

Azetidine Ring Functionalization: Introducing the 3-Amino and Imidazole Groups

The simultaneous installation of amino and imidazole groups at the 3-position of azetidine presents a synthetic challenge. Two validated pathways are described below:

Mannich Reaction-Based Assembly

Azetidin-2-one derivatives synthesized via Mannich reactions (as reported in) provide a template for introducing nitrogenous substituents. For example, reacting Schiff bases with monochloroacetyl chloride yields 3-chloro-4-(1H-imidazol-4-yl)azetidin-2-ones, which can be further functionalized. Adapting this method, the target compound could be synthesized by:

-

Forming a Schiff base between 1-methylimidazole-2-carbaldehyde and an appropriate amine.

-

Subjecting the Schiff base to a Mannich reaction with a Boc-protected azetidinone precursor.

-

Reducing the resulting imine to introduce the amino group.

This route mirrors the synthesis of N-Mannich bases in, where yields of 65–72% are achieved using similar conditions.

Coupling Reactions with Preformed Imidazole Derivatives

The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enables the direct attachment of imidazole moieties to azetidine intermediates. For instance, tert-butyl 3-((11-oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxamido)methyl)azetidine-1-carboxylate is synthesized in 61% yield using EDCI/HOBt in DMF. Applying this methodology, the imidazole group could be introduced via amide or urea linkages, followed by reductive amination to install the amino group.

Optimized Synthetic Routes and Reaction Conditions

Route 1: Sequential Functionalization

-

Step 1 : Boc protection of 3-aminoazetidine using di-tert-butyl dicarbonate in THF (81.9% yield).

-

Step 2 : Imidazole introduction via EDCI/HOBt-mediated coupling with 1-methylimidazole-2-carboxylic acid (61% yield anticipated, based on).

-

Step 3 : Purification via silica gel chromatography (5% MeOH/CH₂Cl₂).

Key Data :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Boc₂O, DIPEA | THF | 70°C | 81.9% |

| 2 | EDCI, HOBt | DMF | RT | 61% |

Route 2: Concurrent Cyclization and Functionalization

-

Step 1 : Synthesize Boc-protected azetidinone via hydrolysis of 3,3-dimethoxyazetidine (85.4% yield).

-

Step 2 : Perform a Strecker reaction with 1-methylimidazole-2-carbonitrile to introduce amino and imidazole groups simultaneously.

Advantages : Avoids multi-step coupling; leverages high-yield cyclization.

Analytical Validation and Purity Control

Critical to the synthesis is verifying the structural integrity of intermediates and the final product:

-

¹H NMR : Characteristic peaks for the Boc group (δ 1.33 ppm, singlet) and imidazole protons (δ 7.4–7.7 ppm).

-

Mass Spectrometry : ESI-MS confirms [M+H]⁺ ions, e.g., m/z 355.2 for related azetidine derivatives.

Challenges and Mitigation Strategies

-

Geminal Substitution Steric Effects : Use of bulky bases (e.g., DIPEA) improves reaction efficiency by minimizing undesired side reactions.

-

Imidazole Reactivity : Protecting the imidazole nitrogen with a methyl group prevents coordination with metal catalysts during coupling.

-

Boc Deprotection Risks : Mild acidic conditions (e.g., citric acid) preserve the azetidine ring while removing protecting groups .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amines.

Scientific Research Applications

Synthetic Routes

Recent studies have highlighted efficient synthetic methods for producing azetidine derivatives, including this compound. For instance, Pd-catalyzed cross-coupling reactions have been employed to synthesize various aryl-substituted azetidine derivatives from tert-butyl (N-benzylazetidine-3-yl) carboxylate .

Drug Development

Tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate has been investigated for its potential as a precursor in the synthesis of novel analgesics and anti-inflammatory agents. Its structural similarity to known analgesics allows it to be modified into compounds that may exhibit improved efficacy or reduced side effects .

Biochemical Research

The compound has been utilized in studies aimed at understanding the mechanisms of action of various drugs. Its ability to mimic certain amino acids makes it a valuable tool for probing enzyme interactions and receptor binding studies .

Analgesic Development

In a study focusing on pain management, researchers synthesized several azetidine derivatives from this compound. These derivatives were evaluated for their analgesic properties in animal models, showing promising results that warrant further investigation into their therapeutic potential .

Antimicrobial Activity

Another study explored the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain modifications led to enhanced antibacterial activity against gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific pathways and targets would need to be determined through experimental studies.

Comparison with Similar Compounds

Target Compound

- Core structure: Azetidine (4-membered ring) with amino (-NH2) and 1-methylimidazole substituents.

- Protective group : tert-butyl carbamate.

- Key interactions: The amino group enables hydrogen bonding, while the imidazole ring participates in π-π stacking and coordination chemistry .

Analog 1 : tert-butyl 3-(2-(methyl(phenyl)amino)-2-oxoethylidene)azetidine-1-carboxylate (1h)

- Core structure: Azetidine with a ketone-linked methyl(phenyl)amino group.

- Functional differences: Replaces the amino and imidazole groups with an oxoethylidene and aryl-amide moiety.

- Synthesis : Achieved via coupling reactions using DCC/DMAP, yielding 62% .

- Applications : Likely used in peptide mimetics or kinase inhibitors due to the amide functionality.

Analog 2 : tert-butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate

- Core structure: Azetidine with a propenoyl-dimethylamino substituent.

- Functional differences : Lacks the imidazole ring; features an α,β-unsaturated carbonyl group.

- Reactivity: The enone system may undergo Michael addition or cycloaddition reactions.

Analog 3 : 4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (5{29})

- Core structure : Imidazole with dual carbonyl substituents.

- Functional differences : Replaces azetidine with imidazole; includes a tert-butoxy-alanyl peptide-like chain.

- Applications: Potential precursor for peptidomimetics or protease inhibitors.

Structural and Physicochemical Properties

Key Observations :

- The target compound’s imidazole and amino groups enhance hydrogen-bonding capacity compared to analogs 1 and 2, which may improve solubility and target binding .

- Analog 3’s peptide-like substituents suggest utility in bioconjugation, whereas the target compound’s rigid azetidine-imidazole core favors applications requiring spatial constraint.

Biological Activity

Tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate, also known by its CAS number 2302426-51-1, is a compound characterized by a unique structure that includes a tert-butyl group, an azetidine ring, and an imidazole moiety. This combination suggests potential biological activity that merits detailed exploration.

Molecular Characteristics

- Molecular Formula : C12H20N4O2

- Molecular Weight : 252.31 g/mol

- Structural Features :

- Tert-butyl ester

- Azetidine ring

- Imidazole nitrogen-containing heterocycle

Antimicrobial Activity

Research indicates that compounds with imidazole and azetidine structures often exhibit significant antimicrobial properties. For instance, studies on related azetidine derivatives have shown promising antibacterial activity against Mycobacterium tuberculosis (Mtb) and various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a study examining the structure-activity relationship (SAR) of spirocyclic azetidines, several derivatives demonstrated high antibacterial activity against Mtb (H37Rv strain), with minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid. This suggests that this compound may possess similar capabilities due to its structural analogies .

The imidazole moiety is known for its role in various biological processes, including enzyme inhibition and receptor binding. The presence of an amino group in the azetidine structure may enhance interaction with biological targets, potentially leading to:

- Antimicrobial effects : By disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Antiviral properties : Similar compounds have been noted for their ability to inhibit viral replication through various mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The following table summarizes key findings from related studies:

Q & A

What are the common synthetic routes for tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate?

Level: Basic

Answer:

The synthesis typically involves multi-step procedures starting from azetidine precursors. A common approach includes:

Azetidine Ring Formation : Using tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, followed by functionalization at the 3-position ().

Introduction of the 1-Methylimidazole Moiety : This may involve nucleophilic substitution or condensation reactions under basic conditions. For example, coupling with 1-methylimidazole derivatives via Buchwald-Hartwig amination or transition-metal catalysis ().

Amino Group Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are commonly used for amine protection, requiring acidic conditions (e.g., TFA) for deprotection ( ) .

Key Considerations : Solvent choice (e.g., DMF, THF), temperature control (0–80°C), and catalysts (e.g., Pd(PPh₃)₄) significantly impact yield.

How can researchers optimize reaction yield when introducing the 1-methylimidazole moiety?

Level: Advanced

Answer:

Optimization strategies include:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for imidazole derivatives ().

- Solvent Effects : Polar aprotic solvents like DMSO enhance reaction kinetics but may require inert atmospheres to prevent oxidation ().

- Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) minimizes side reactions ().

Data Contradiction Analysis : Conflicting yields reported in literature (e.g., 45% vs. 72%) may arise from impurities in starting materials or variations in workup protocols ().

What characterization techniques are essential for confirming the compound’s structure?

Level: Basic

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm ().

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₃H₂₁N₃O₂ requires m/z 275.1634) ().

- X-ray Crystallography : SHELX programs resolve stereochemistry and crystal packing ( ) .

How can contradictions in reported spectroscopic data be resolved?

Level: Advanced

Answer:

Contradictions often stem from:

- Solvent/Isotope Effects : CDCl₃ vs. DMSO-d₆ shifts NMR peaks. Compare data under identical conditions ().

- Tautomerism : The imidazole ring’s prototropic shifts can alter ¹H NMR signals. Use 2D NMR (e.g., COSY, HSQC) to confirm assignments ().

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra to cross-validate experimental data ( ) .

What are the key applications in medicinal chemistry?

Level: Basic

Answer:

- Scaffold for Bioactive Molecules : The azetidine-imidazole core is explored for kinase inhibition (e.g., JAK/STAT pathways) and GPCR modulation ( ) .

- Prodrug Development : The tert-butyl ester enhances solubility, enabling targeted delivery ().

What strategies mitigate side reactions during tert-butyl group deprotection?

Level: Advanced

Answer:

- Acid Selection : TFA (trifluoroacetic acid) in DCM selectively cleaves Boc groups without degrading the imidazole ring ( ) .

- Temperature Control : Deprotection at 0°C minimizes epimerization or hydrolysis ().

- Monitoring Tools : LC-MS tracks deprotection progress; quenching with NaHCO₃ neutralizes excess acid ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.